molecular formula C15H13N3S2 B12731029 6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione CAS No. 160893-93-6

6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione

Cat. No.: B12731029
CAS No.: 160893-93-6
M. Wt: 299.4 g/mol
InChI Key: GVQWMNRZOFRYSU-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione involves its interaction with biological targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes . Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both thiadiazole and quinazoline rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

160893-93-6

Molecular Formula

C15H13N3S2

Molecular Weight

299.4 g/mol

IUPAC Name

2-phenyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazoline-5-thione

InChI

InChI=1S/C15H13N3S2/c19-14-11-8-4-5-9-12(11)16-15-18(14)17-13(20-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

GVQWMNRZOFRYSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N3C(=N2)SC(=N3)C4=CC=CC=C4

Origin of Product

United States

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